molecular formula C16H23ClN2O2 B13341853 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride

Katalognummer: B13341853
Molekulargewicht: 310.82 g/mol
InChI-Schlüssel: PWMOBUXHKSVDHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxybenzyl)-1,8-diazaspiro[45]decan-2-one hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds These compounds are known for their unique spirocyclic structure, which imparts distinct chemical and biological properties

Vorbereitungsmethoden

The synthesis of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of the spirocyclic structure with high yield and selectivity . The reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. Industrial production methods may involve optimization of reaction conditions to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with molecular targets such as receptor interaction protein kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, which is a form of programmed cell death . This inhibition has therapeutic potential in various inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.

Eigenschaften

Molekularformel

C16H23ClN2O2

Molekulargewicht

310.82 g/mol

IUPAC-Name

1-[(4-methoxyphenyl)methyl]-1,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-20-14-4-2-13(3-5-14)12-18-15(19)6-7-16(18)8-10-17-11-9-16;/h2-5,17H,6-12H2,1H3;1H

InChI-Schlüssel

PWMOBUXHKSVDHK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN2C(=O)CCC23CCNCC3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.